N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a chemical compound characterized by the presence of a tetrazole ring and a benzamide moiety. Its chemical formula is C13H17N5O, with a molecular weight of 259.31 g/mol. The compound features a unique substitution pattern, which contributes to its distinct chemical and biological properties. The tetrazole ring is known for its stability and versatility in various
Research indicates that N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The tetrazole moiety can mimic biological molecules, allowing it to interact with various enzymes and receptors. Such interactions may modulate biological pathways, making this compound a candidate for further pharmacological studies .
The synthesis of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves two main steps:
In industrial settings, optimization of these synthetic routes is essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed alongside stringent quality control measures.
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide has several applications across various fields:
The interaction studies of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide reveal its ability to bind with specific molecular targets such as enzymes and receptors. The mechanism of action typically involves modulation of enzyme activity or alteration of cellular signaling pathways. Further biochemical and pharmacological studies are required to elucidate these interactions fully .
Several compounds share structural similarities with N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide:
| Compound Name | Structural Features |
|---|---|
| N-(1-Methyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide | Similar tetrazole ring but with a methyl group instead of ethyl. |
| N-(1-Ethyl-1H-tetrazol-5-yl)-4-(methyl)benzamide | Retains the tetrazole ring; benzamide has a methyl group instead of propan-2-yl. |
| N-(1-Ethyl-1H-tetrazol-5-yl)-4-(tert-butyl)benzamide | Contains a tert-butyl group on the benzamide moiety, altering steric properties. |
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical reactivity and biological properties compared to its analogs. This uniqueness is important for comparative studies regarding their stability, reactivity, and biological activities.